molecular formula C223H330N80O51 B1192030 APTSTAT3-9R

APTSTAT3-9R

Numéro de catalogue: B1192030
Poids moléculaire: 4947.51
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

APTSTAT3-9R is a useful research compound. Its molecular formula is C223H330N80O51 and its molecular weight is 4947.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cancer Research

Antiproliferative Effects
APTSTAT3-9R has demonstrated significant antiproliferative effects across various cancer cell lines. Key findings include:

  • Lung Carcinoma Cells (A549) : Treatment with this compound resulted in reduced viability and proliferation due to the blockade of STAT3 phosphorylation .
  • Melanoma Cells (B16F1) : The compound effectively inhibited cell growth and induced apoptosis through downregulation of STAT3 target genes such as cyclin D1 and Bcl-xL .
  • Hepatocellular Carcinoma Cells (HepG2) : Similar inhibitory effects were observed, suggesting broad applicability across different cancer types.

Case Study: In Vivo Antitumor Activity
In a xenograft model using human lung carcinoma cells, this compound was administered intratumorally. Results indicated a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent .

Drug Development

This compound is being explored as a candidate for drug development targeting STAT3-driven malignancies. Its specificity for STAT3 makes it a promising lead compound for creating novel therapeutic agents aimed at cancers characterized by high STAT3 activity.

Mechanism of Action
The compound inhibits the phosphorylation of STAT3 at critical tyrosine residues, preventing its activation and subsequent transcriptional activity on genes that promote tumorigenesis . This targeted approach minimizes off-target effects often associated with broader-spectrum chemotherapeutics.

Neurobiology

Recent studies have identified the role of STAT3 in neuroinflammatory processes. This compound has been utilized in models of hyperalgesia (increased sensitivity to pain) where it demonstrated effectiveness in reversing nociceptive behavior through modulation of IL-6 signaling pathways .

Case Study: Pain Management
In rat models induced with inflammatory pain via Freund’s complete adjuvant, administration of this compound resulted in decreased expression of pro-inflammatory markers such as IL-6 and c-Fos, indicating its potential utility in managing pain related to neuroinflammation .

Formulation and Delivery Systems

To enhance the therapeutic efficacy of this compound, innovative delivery systems have been developed:

  • Lipid Nanoparticles : Formulating this compound with biomimetic lipid nanoparticles has improved its penetration across biological barriers, particularly in pulmonary applications for conditions like pulmonary fibrosis .
Formulation Type Advantages Applications
Lipid NanoparticlesEnhanced delivery efficiencyPulmonary fibrosis treatment
Cell-Penetrating PeptidesImproved cellular uptakeCancer therapy

Propriétés

Formule moléculaire

C223H330N80O51

Poids moléculaire

4947.51

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.